(R)-2-methylpiperidine-2-carboxylic acid
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Overview
Description
®-2-Methylpiperidine-2-carboxylic acid is a chiral amino acid derivative with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: Chiral resolution techniques are employed to obtain the ®-enantiomer. This can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Functional Group Modification:
Industrial Production Methods: In industrial settings, the production of ®-2-methylpiperidine-2-carboxylic acid may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-2-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific application and target.
Comparison with Similar Compounds
(S)-2-Methylpiperidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Piperidine-2-carboxylic acid: A related compound lacking the methyl group, which may result in different chemical and biological properties.
2-Methylpiperidine: A simpler derivative without the carboxylic acid group, used in various chemical syntheses.
Uniqueness: ®-2-Methylpiperidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a piperidine ring and a carboxylic acid group. This combination of features makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Properties
IUPAC Name |
(2R)-2-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993363 |
Source
|
Record name | 2-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72518-41-3 |
Source
|
Record name | 2-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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